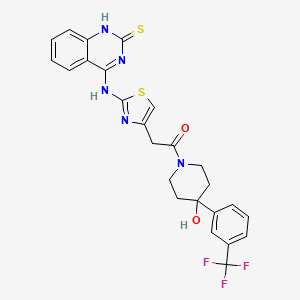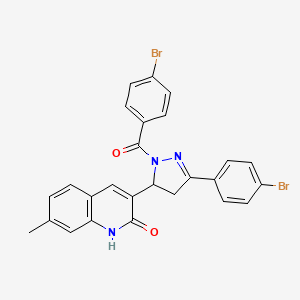
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes a quinolinone core, a pyrazole ring, and brominated phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one typically involves multiple steps, including the formation of the quinolinone core, the introduction of the pyrazole ring, and the bromination of phenyl groups. A common synthetic route may include:
Formation of Quinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolinone structure.
Introduction of Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a suitable diketone or aldehyde.
Bromination of Phenyl Groups: Bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The brominated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one: Similar structure with chlorine atoms instead of bromine.
3-(1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one: Similar structure with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one lies in its specific brominated phenyl groups, which may confer distinct biological activities and chemical reactivity compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C26H19Br2N3O2 |
|---|---|
Molekulargewicht |
565.3 g/mol |
IUPAC-Name |
3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32) |
InChI-Schlüssel |
ZEILLISTNMIGRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


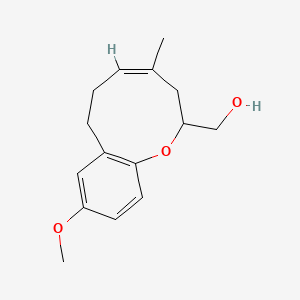
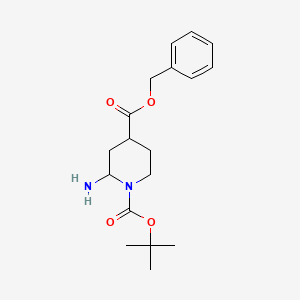
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
![3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111139.png)
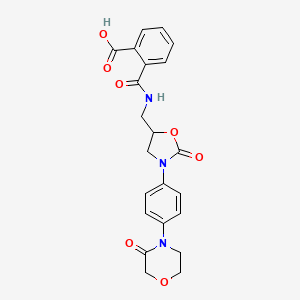
![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)
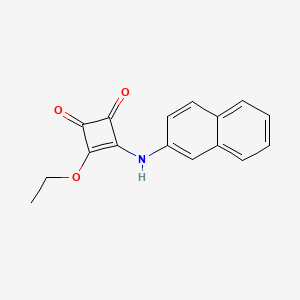

![3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111175.png)

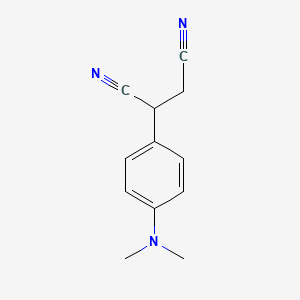
![1-(4-Hydroxy-3-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111185.png)
